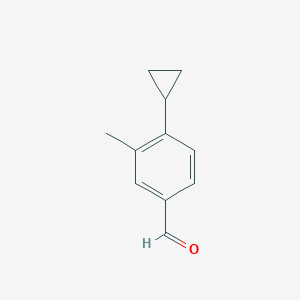

4-Cyclopropyl-3-methylbenzaldehyde

説明

4-Cyclopropyl-3-methylbenzaldehyde (CAS 1518035-03-4) is an aromatic aldehyde with a molecular formula of C₁₁H₁₂O and a molecular weight of 160.21 g/mol . Its structure features a benzaldehyde core substituted with a cyclopropyl group at the 4-position and a methyl group at the 3-position.

特性

IUPAC Name |

4-cyclopropyl-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-6-9(7-12)2-5-11(8)10-3-4-10/h2,5-7,10H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSGFIPJFBRBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-Cyclopropyl-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-cyclopropyl-3-methylbenzene with an appropriate acylating agent under acidic conditions. Another method includes the use of aluminum hemiaminal intermediates, which protect the aldehyde group during subsequent reactions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures and the use of catalysts.

化学反応の分析

4-Cyclopropyl-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.

科学的研究の応用

4-Cyclopropyl-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which 4-Cyclopropyl-3-methylbenzaldehyde exerts its effects depends on its chemical structure. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The cyclopropyl and methyl groups influence the compound’s reactivity and interaction with molecular targets. Pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.

類似化合物との比較

Structural and Functional Comparison with Analogues

4-Cyclopropyl-3-methoxybenzaldehyde (CAS 1782896-38-1)

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21 g/mol (vs. 160.21 for the methyl analogue) .

- Key Differences :

- Substituent: Methoxy (-OCH₃) at the 3-position instead of methyl (-CH₃).

- Electronic Effects**: Methoxy is electron-donating via resonance, altering reactivity in electrophilic aromatic substitution (e.g., directing substituents to specific positions). Methyl groups donate weakly via induction.

- Physicochemical Properties :

- Predicted Boiling Point: 290.4°C (higher than the methyl variant, likely due to increased polarity).

- Predicted Density: 1.151 g/cm³ (attributed to the oxygen atom’s mass and polarity) .

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

4-(Cyclopropylmethoxy)benzaldehyde

- Synthesis : Prepared from 4-hydroxybenzaldehyde and cyclopropylmethyl reagents via etherification .

- Comparison : The cyclopropylmethoxy group (-OCH₂C₃H₅) introduces steric bulk and altered solubility compared to the methyl or methoxy variants.

Physicochemical Properties and Stability

Stability : Aldehydes are generally prone to oxidation, but cyclopropyl and methyl groups may enhance steric protection. Bromomethyl derivatives are thermally sensitive due to C-Br bond lability .

生物活性

4-Cyclopropyl-3-methylbenzaldehyde is a compound of significant interest in biological research due to its potential antifungal and antimicrobial properties. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.

4-Cyclopropyl-3-methylbenzaldehyde is characterized by its unique cyclopropyl group attached to a benzaldehyde structure. The presence of the aldehyde functional group allows for various chemical reactions, including the formation of Schiff bases with amines, which are crucial in many biochemical processes. The cyclopropyl and methyl substituents influence the compound's reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of 4-Cyclopropyl-3-methylbenzaldehyde primarily involves its interaction with cellular antioxidation systems. It has been shown to destabilize cellular redox homeostasis, leading to the inhibition of fungal growth. This mechanism is similar to that observed in other benzaldehyde derivatives, which are known to disrupt oxidative stress-response pathways in microbial cells.

Key Mechanisms:

- Redox Homeostasis Disruption : The compound affects the oxidative stress-response pathway by destabilizing redox-active systems within cells.

- Inhibition of Fungal Growth : Studies indicate that 4-Cyclopropyl-3-methylbenzaldehyde exhibits antifungal activity, likely through its impact on cellular antioxidation mechanisms.

Biological Activity Overview

The biological activities associated with 4-Cyclopropyl-3-methylbenzaldehyde include:

| Activity Type | Description |

|---|---|

| Antifungal | Inhibits growth of various fungi by disrupting redox systems. |

| Antimicrobial | Potential activity against a range of bacteria. |

| Pharmaceutical Precursor | Investigated as a precursor for synthesizing pharmaceutical compounds. |

Case Studies and Research Findings

- Fungal Inhibition Studies : Research has demonstrated that 4-Cyclopropyl-3-methylbenzaldehyde effectively inhibits the growth of several fungal species. For instance, in laboratory settings, concentrations as low as 100 µM have shown significant reductions in fungal cell viability, suggesting its potential use as an antifungal agent in clinical applications.

- Structure-Activity Relationship (SAR) Investigations : A systematic study on related compounds has highlighted the structural features essential for their biological activity. Modifications to the cyclopropyl and methyl groups can enhance or diminish antifungal efficacy, indicating the importance of these substituents in drug design .

- Synthesis and Applications : The compound is utilized as an intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry where derivatives are explored for enhanced biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。